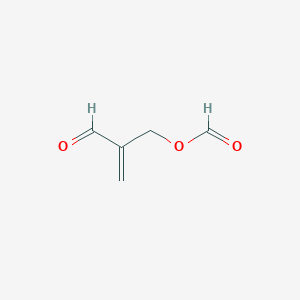
1,1-Ethanedithiol, 2-chloro-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Ethanedithiol, 2-chloro-1-phenyl- is an organic compound with the molecular formula C8H9ClS2. It is a derivative of ethanedithiol, where one of the hydrogen atoms is replaced by a phenyl group and another by a chlorine atom. This compound is used as a reagent in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Ethanedithiol, 2-chloro-1-phenyl- typically involves the reaction of 2-chloro-1-phenylethanone with hydrogen sulfide in the presence of a catalyst. The reaction conditions often include a solvent such as ethanol and a temperature range of 50-70°C. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product .
Industrial Production Methods
Industrial production of 1,1-Ethanedithiol, 2-chloro-1-phenyl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and crystallization is also common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
1,1-Ethanedithiol, 2-chloro-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other sulfur-containing compounds.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, alcohols, and thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide and potassium tert-butoxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
1,1-Ethanedithiol, 2-chloro-1-phenyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,1-Ethanedithiol, 2-chloro-1-phenyl- involves its ability to act as a nucleophile and participate in various chemical reactions. The phenyl group and chlorine atom influence the reactivity and selectivity of the compound in these reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Ethanedithiol: A similar compound with two thiol groups but without the phenyl and chlorine substituents.
2-Chloro-1-phenylethanol: Similar structure but with a hydroxyl group instead of a thiol group.
1,3-Dithiolane: Contains a dithiolane ring instead of the ethanedithiol structure.
Uniqueness
1,1-Ethanedithiol, 2-chloro-1-phenyl- is unique due to the presence of both a phenyl group and a chlorine atom, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis and various scientific research applications .
Propiedades
Número CAS |
189362-71-8 |
|---|---|
Fórmula molecular |
C8H9ClS2 |
Peso molecular |
204.7 g/mol |
Nombre IUPAC |
2-chloro-1-phenylethane-1,1-dithiol |
InChI |
InChI=1S/C8H9ClS2/c9-6-8(10,11)7-4-2-1-3-5-7/h1-5,10-11H,6H2 |
Clave InChI |
GWVKYRRDCNOFLH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CCl)(S)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Azabicyclo[5.2.0]non-4-en-9-one](/img/structure/B14243251.png)
![(2R)-2-{[(1R)-1-Cyclohexylbut-3-en-1-yl]amino}-4-phenylbut-3-en-1-ol](/img/structure/B14243253.png)

![N-Benzyl-N-[2-(methanesulfonyl)ethyl]-N'-methylurea](/img/structure/B14243263.png)


![N-[Phenyl(piperidin-1-yl)methyl]pyridine-4-carboxamide](/img/structure/B14243278.png)


![4-Methylbenzenesulfonic acid;2-[(2-phenyl-1,3-dioxan-5-yl)oxy]ethanol](/img/structure/B14243301.png)

